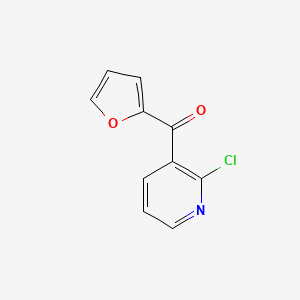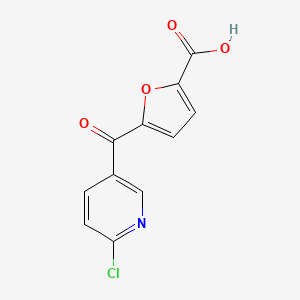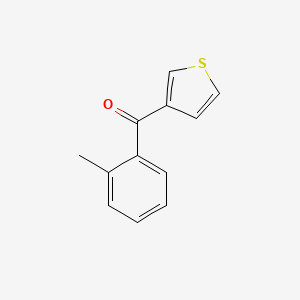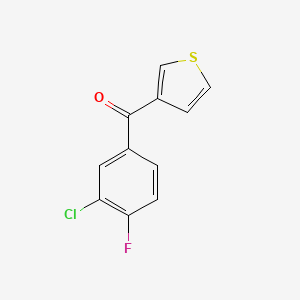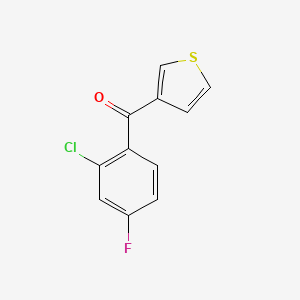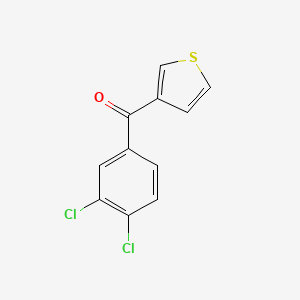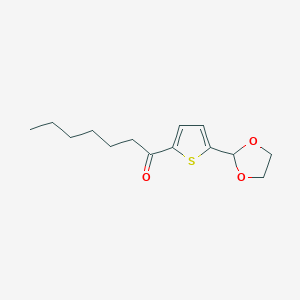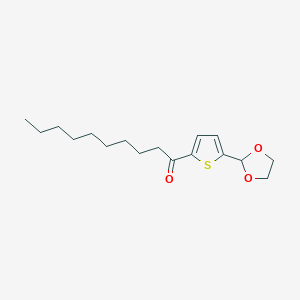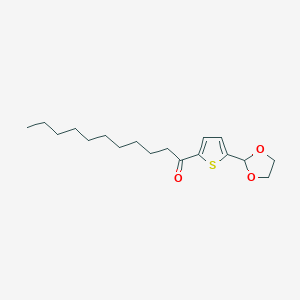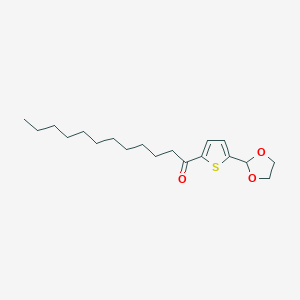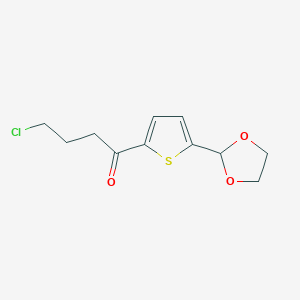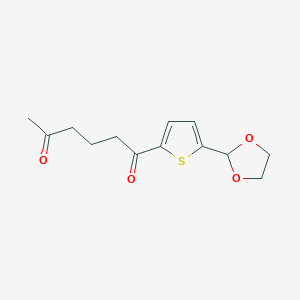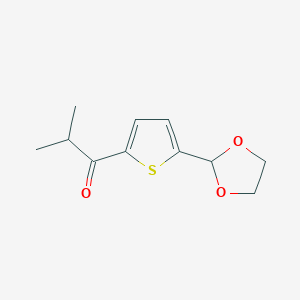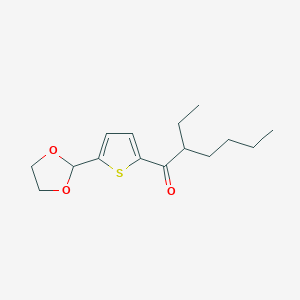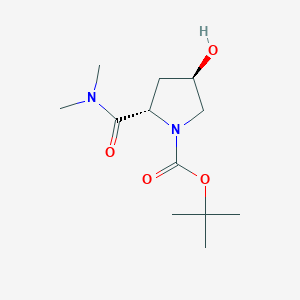
(2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl and carbamoyl groups on a pyrrolidine ring are discussed, indicating the relevance of this class of compounds in various chemical contexts.
Synthesis Analysis
The synthesis of related compounds often involves enantioselective methods to ensure the correct stereochemistry, which is crucial for their biological activity. For instance, an iodolactamization step is key in the enantioselective synthesis of a related benzyl carbamate compound, which is an intermediate for CCR2 antagonists . Another synthesis approach for a similar compound starts from ethyl crotonate and L-alanine, combining diastereo and enantioselective reactions . These methods highlight the importance of controlling stereochemistry in the synthesis of chiral pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, shows the pyrrolidine ring adopting an envelope conformation with specific dihedral angles between the functional groups . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their transformation into more complex molecules or for their application in medicinal chemistry. For instance, the Mitsunobu reaction is used to introduce a perfluoro-tert-butyl group into the pyrrolidine ring . The study of such reactions provides insights into the reactivity of these compounds and their potential use in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl and carbamoyl groups can affect these properties, making them suitable for specific applications. For example, the crystal packing and hydrogen bonding patterns observed in related compounds can give insights into their solubility and stability .
科学的研究の応用
Synthesis and Application in Organic Chemistry
Synthesis of Ketoester Derivatives : This compound is used in the synthesis of 2(S)-(β-tert-Butoxycarbonyl-α-(S) and α-(R)-hydroxyethyl)-4(R)-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester, a ketoester derivative which has potential applications in organic synthesis (King, Armstrong, & Keller, 2005).
Preparation of N-Protected 4-Fluoropyrrolidine-2-Carbonyl Fluorides : It serves as a precursor in the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, important intermediates for medicinal chemistry applications like dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Biotin Intermediate Synthesis : It's utilized in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, essential for biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Chiral Auxiliary Applications : The compound is involved in the synthesis of novel chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is useful in dipeptide synthesis and other transformations (Studer, Hintermann, & Seebach, 1995).
Development of Fluorine-Containing Amino Acids : It has been used in the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which are distinct proline amino acids useful in 19F NMR for probes and medicinal chemistry (Tressler & Zondlo, 2014).
Enzyme-Catalyzed Kinetic Resolution
- Enzyme-Catalyzed Resolution of Hydroxyproline Derivatives : This compound has been used in the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, leading to the formation of enantiomerically pure compounds, a crucial process in pharmaceutical synthesis (Faigl et al., 2013).
Safety And Hazards
特性
IUPAC Name |
tert-butyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDCRNHLCFHHFR-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
127423-55-6 |
Source


|
| Record name | (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

